2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE is a compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to a biphenyl structure. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. This reaction typically requires acidic or basic conditions and can be facilitated by catalysts such as Lewis acids or bases .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives. These products can have diverse applications in different fields .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The benzothiazole ring is known to interact with DNA and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-(1,3-BENZOTHIAZOL-2-YLTHIO)SUCCINIC ACID
- 2-ARYLBENZOTHIAZOLES
- 2-(1,3-BENZOTHIAZOL-2-YLIMINO)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
What sets 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE apart from similar compounds is its unique biphenyl structure, which enhances its chemical stability and biological activity. This structural feature allows for more diverse applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C21H15NOS2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C21H15NOS2/c23-19(14-24-21-22-18-8-4-5-9-20(18)25-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
MEEGNRHCRQNQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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